2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(4-methoxyphenyl)-3-oxopropanenitrile
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Overview
Description
2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(4-methoxyphenyl)-3-oxopropanenitrile is a complex organic compound that features a benzimidazole core linked to a methoxyphenyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(4-methoxyphenyl)-3-oxopropanenitrile typically involves the condensation of benzimidazole derivatives with methoxyphenyl acetonitrile under controlled conditions. Common reagents used in the synthesis include strong bases like sodium hydride or potassium tert-butoxide, and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(4-methoxyphenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like halides or amines in the presence of a catalyst or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction could produce benzimidazole amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its structural features.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(4-methoxyphenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the compound’s application. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA processes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds with similar benzimidazole cores but different substituents.
Methoxyphenyl compounds: Molecules featuring methoxyphenyl groups with varying functional groups.
Nitrile-containing compounds: Organic molecules with nitrile groups attached to different cores.
Uniqueness
2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(4-methoxyphenyl)-3-oxopropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific disciplines.
Properties
Molecular Formula |
C17H13N3O2 |
---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxy-3-(4-methoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C17H13N3O2/c1-22-12-8-6-11(7-9-12)16(21)13(10-18)17-19-14-4-2-3-5-15(14)20-17/h2-9,21H,1H3,(H,19,20)/b16-13- |
InChI Key |
VREYVNCLERWYOI-SSZFMOIBSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C(\C#N)/C2=NC3=CC=CC=C3N2)/O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C(C#N)C2=NC3=CC=CC=C3N2)O |
Origin of Product |
United States |
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